molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6

1-Methyl-1-propylpyrrolidinium bromide

Cat. No. B1591648
M. Wt: 208.14 g/mol
InChI Key: VLJAZZWDBWKZBL-UHFFFAOYSA-M
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Patent
US08927160B2

Procedure details

(Propyl)(methyl)pyrrolidinium bromide is prepared by reaction of 12.4 g of 1-bromopropane with 8.5 g of N-methylpyrrolidine at normal temperature.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH3:4].[CH3:5][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>>[Br-:1].[CH2:2]([N+:6]1([CH3:5])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
BrCCC
Name
Quantity
8.5 g
Type
reactant
Smiles
CN1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CC)[N+]1(CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.